2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt

Description

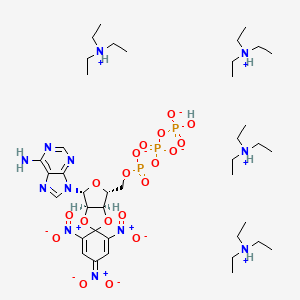

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt (hereafter referred to by its full name) is a chemically modified adenosine triphosphate (ATP) analog. Its molecular formula is C22H14LiN11Na3O25P3, with a molecular weight of 1001.24 g/mol . The compound features a trinitrophenyl (TNP) group attached to the 2' or 3' hydroxyl group of the ribose moiety, which confers unique fluorescence and binding properties.

Properties

IUPAC Name |

[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;triethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O19P3.4C6H15N/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30;4*1-4-7(5-2)6-3/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37);4*4-6H2,1-3H3/q-1;;;;/p+1/t7-,11-,12-,15-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNRUFLZVGKOU-NRBYJGOSSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77N12O19P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

TNBS reacts selectively with the 2'- and 3'-hydroxyl groups of ATP’s ribose moiety, forming a trinitrophenyl (TNP) adduct. The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl groups attack the electron-deficient aromatic ring of TNBS. Optimal conditions include:

Workflow Overview

-

Substrate Preparation : ATP is dissolved in a borate buffer (pH 8.5) and chilled to 4°C.

-

TNBS Addition : TNBS is added incrementally to avoid excessive heat generation.

-

Incubation : The mixture is stirred at 25°C for 18 hours.

-

Quenching : The reaction is halted by adjusting the pH to 6.0 with acetic acid.

Purification and Isolation

Crude TNP-ATP is purified using a combination of techniques:

Ion-Exchange Chromatography

A DEAE-Sephadex A-25 column equilibrated with ammonium bicarbonate (0.1 M, pH 7.5) separates TNP-ATP from unreacted ATP and TNBS. Elution is performed with a linear gradient of 0.1–0.5 M ammonium bicarbonate.

Lyophilization

The purified fractions are lyophilized to remove ammonium bicarbonate, yielding TNP-ATP as a reddish-orange powder.

Salt Formation

To generate the monolithium trisodium salt, the lyophilized product is dissolved in a solution containing lithium chloride and sodium hydroxide. Subsequent dialysis against deionized water removes excess ions, followed by lyophilization.

Analytical Characterization

Spectroscopic Properties

TNP-ATP exhibits distinct absorption maxima due to the TNP chromophore:

-

259 nm : Corresponds to the adenine base.

-

408 nm and 470 nm : Attributed to the TNP group in aqueous solution.

| Parameter | Value | Method |

|---|---|---|

| λmax (H2O) | 259, 408, 470 nm | UV-Vis Spectroscopy |

| Fluorescence | Non-fluorescent in H2O | Fluorescence Spectra |

| Quantum Yield (Bound) | Increases 10-fold | Protein Binding Assay |

Structural Confirmation

-

Mass Spectrometry : Molecular ion peak at m/z 1001.24 confirms the molecular formula C22H14LiN11Na3O25P3.

-

31P NMR : Three distinct peaks at −10.2, −11.8, and −22.3 ppm correspond to the α-, β-, and γ-phosphate groups, respectively.

Reaction Optimization and Yield

Critical Parameters

-

pH Sensitivity : Reactions below pH 7.5 result in incomplete substitution, while pH >9.0 causes ATP degradation.

-

Temperature Control : Elevated temperatures (>37°C) promote side reactions, reducing yields.

Yield Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Crude Product | 60–70 | 50–60 |

| Post-Purification | 45–50 | 95–98 |

| Salt Formation | 40–45 | >99 |

Applications in Biochemical Research

While beyond the scope of preparation methods, TNP-ATP’s utility as a fluorescent ATP analog warrants mention. Its binding to P2X receptors (IC50: 0.9–7 nM) and ATPases enables real-time monitoring of nucleotide-protein interactions .

Chemical Reactions Analysis

2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt undergoes various chemical reactions, including:

Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

Substitution: The trinitrophenyl group can be substituted with other functional groups under specific conditions.

Hydrolysis: The phosphate groups can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Receptor Studies

TNP-ATP serves as a potent and selective antagonist for P2X receptors, particularly P2X1 and P2X3, which are crucial in mediating various physiological responses.

- P2X Receptor Antagonism : TNP-ATP has demonstrated high affinity for P2X receptors, inhibiting ATP-induced currents with IC50 values of approximately 6 nM for P2X1 and 0.9 nM for P2X3 receptors . This selectivity makes it an invaluable tool for studying the physiological roles of these receptors in smooth muscle contraction and neurotransmission.

- Mechanistic Insights : Research indicates that TNP-ATP induces characteristic spectral shifts upon binding to these receptors, providing insights into receptor conformational changes during activation . Such studies enhance our understanding of receptor pharmacology and the development of targeted therapies.

Enzyme Activity Modulation

TNP-ATP is not only a receptor antagonist but also serves as a valuable tool in enzymatic studies.

- Fluorescent Mimic : TNP-ATP has been used as a fluorescent probe to study allosteric activation mechanisms in enzymes such as pyruvate carboxylase. It mimics the natural allosteric activator acetyl CoA, allowing researchers to probe enzyme dynamics under physiological conditions .

- Inhibition Studies : The compound has been utilized to investigate the inhibition mechanisms of various ATPases and other enzymes involved in nucleotide metabolism. For example, it has been shown to affect the activity of myosin ATPases, providing insights into muscle contraction mechanisms .

Therapeutic Implications

The pharmacological properties of TNP-ATP suggest potential therapeutic applications.

- Pain Management : Due to its antagonistic effects on P2X receptors involved in pain signaling pathways, TNP-ATP may have implications in developing analgesics targeting neuropathic pain conditions .

- Cardiovascular Research : Studies have shown that TNP-ATP can modulate vascular smooth muscle responses, indicating its potential role in cardiovascular research aimed at understanding vascular tone regulation and related disorders .

Case Study 1: Mechanistic Study on Smooth Muscle Contraction

In a study examining the effects of TNP-ATP on rat mesenteric artery smooth muscle cells, researchers found that TNP-ATP effectively inhibited contractions induced by α,β-meATP, demonstrating its utility in understanding purinergic signaling pathways involved in vascular function .

Case Study 2: Allosteric Activation Probing

Another research effort utilized TNP-ATP as a fluorescent mimic to explore the allosteric activation of pyruvate carboxylase. The study revealed how TNP-ATP could stabilize enzyme conformations that are critical for its catalytic activity, providing insights into metabolic regulation .

Mechanism of Action

The compound exerts its effects by selectively antagonizing P2X receptors. It inhibits ATP-induced currents in cells expressing P2X1, P2X3, and heteromeric P2X2/3 receptors with IC50 values of 6, 0.9, and 7 nM, respectively . The molecular targets include the P2X receptor subtypes, and the pathways involved are related to purinergic signaling, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

Structural and Functional Analogues of ATP

The following table summarizes key ATP analogs, their modifications, properties, and applications:

Key Distinctions

(1) Fluorescence Properties

- The trinitrophenylated ATP analog is unique in its solvent-dependent fluorescence, enabling real-time monitoring of protein binding without requiring extrinsic labels . In contrast, analogs like BzATP lack intrinsic fluorescence and rely on indirect assays for detection .

(2) Receptor Selectivity

- While BzATP activates P2X7 receptors (implicated in inflammatory responses), the trinitrophenylated ATP analog selectively inhibits P2X1 and P2X3 receptors, which are critical in nociception and smooth muscle contraction .

(3) Stability and Hydrolysis Resistance

- ATPγS and 8-azido-ATP resist enzymatic hydrolysis due to sulfur or azido substitutions, making them suitable for prolonged signaling studies . The trinitrophenylated analog, however, is hydrolyzed but competes effectively with ATP due to steric hindrance from the TNP group .

(4) Research Utility

- The trinitrophenylated ATP analog is widely used in fluorescence quenching assays to study myosin ATPase kinetics , whereas 2-MeSADP is preferred for ADP receptor activation in platelets .

Q & A

Basic Questions

Q. What are the key safety considerations when handling 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt in laboratory settings?

- Methodological Guidance : Due to the presence of the trinitrophenyl (TNP) group, which is highly reactive and potentially explosive under certain conditions, strict safety protocols must be followed. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid contact with skin, eyes, or inhalation of dust. Work in a fume hood with blast shields when handling dry powder. For spills, neutralize with aqueous solutions (e.g., 10% sodium bicarbonate) before disposal. Store in a cool, dry, and dark environment, segregated from reducing agents .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Guidance : Employ a combination of analytical techniques:

- NMR Spectroscopy : Use , , and NMR to confirm the TNP substitution pattern and phosphate backbone integrity. For example, NMR signals near 57 ppm indicate triphosphate group stability .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M-H] ion) with a tolerance of ±0.0001 Da .

- HPLC : Monitor purity using a C18 column with UV detection at 260 nm (adenosine moiety) and 340 nm (TNP absorption) .

Q. What are the primary research applications of this modified ATP analog?

- Methodological Guidance : The TNP group introduces steric hindrance and fluorescence quenching properties, making it useful in:

- Enzyme Kinetics : As a substrate analog to study ATP-dependent enzymes (e.g., kinases, helicases) via stopped-flow fluorescence assays. The TNP group’s fluorescence changes upon binding or hydrolysis .

- Structural Studies : Crystallography or cryo-EM to visualize enzyme active-site interactions with bulky substituents .

Advanced Questions

Q. How can researchers optimize synthesis protocols to minimize side reactions during TNP-group introduction?

- Methodological Guidance :

- Reaction Solvent : Use anhydrous DMF or DMSO to enhance solubility and reduce hydrolysis of the triphosphate group.

- Temperature Control : Maintain reactions at 0–4°C to prevent nitro-group decomposition.

- Purification : Employ ion-exchange chromatography (e.g., DEAE-Sephadex) to separate unreacted TNP derivatives. Validate each step with NMR to detect phosphate degradation .

Q. What experimental strategies resolve contradictory data in enzyme inhibition studies using this compound?

- Methodological Guidance :

- Control Experiments : Compare results with non-modified ATP and other analogs (e.g., γ-S-ATP) to distinguish steric vs. electronic effects.

- Pre-Steady-State Kinetics : Use rapid-quench or quench-flow methods to capture transient inhibition phases.

- Competitive Binding Assays : Perform isothermal titration calorimetry (ITC) to measure binding affinities and rule out non-specific interactions .

Q. How does the monolithium trisodium salt formulation affect stability in biochemical assays?

- Methodological Guidance :

- Counterion Effects : Lithium ions enhance solubility in aqueous buffers but may interfere with magnesium-dependent enzymes. Pre-incubate the compound with Mg to mimic physiological conditions.

- pH Sensitivity : The TNP group is pH-sensitive; maintain assay buffers at pH 7.0–7.5 to avoid fluorescence artifacts. Use HEPES or Tris buffers instead of phosphate buffers to prevent competitive binding .

Q. What advanced techniques characterize the compound’s stability under long-term storage?

- Methodological Guidance :

- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC and NMR.

- Lyophilization : Assess freeze-drying feasibility with cryoprotectants (e.g., trehalose) to improve shelf life.

- Mass Spectrometry : Track dephosphorylation or TNP-group loss using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.